N-(4-bromo-2-methylphenyl)-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-5-oxoprolinamide is a chemical compound with the molecular formula C14H14BrNO2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-5-oxoprolinamide typically involves the reaction of 4-bromo-2-methylaniline with a suitable acylating agent. One common method is the acylation of 4-bromo-2-methylaniline with 5-oxoprolinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-5-oxoprolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The bromine atom and the oxoprolinamide moiety play crucial roles in binding to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but lacks the oxoprolinamide moiety.
N-(4-Bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide: Contains additional chloro and nitro substituents.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Features an iodine atom instead of a bromine atom.
Uniqueness
N-(4-bromo-2-methylphenyl)-5-oxoprolinamide is unique due to the presence of the oxoprolinamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
1048971-80-7 |
---|---|
Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
SJPFQLCOFGCKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.